(3-Isobutylpiperidin-3-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methylpropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZQIJVTYCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660755 | |
| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-54-2 | |
| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Contemporary Organic Synthesis
The synthesis of complex molecular structures is a cornerstone of modern organic chemistry. The development of efficient and stereoselective methods to create substituted heterocyclic compounds is of particular interest, given their prevalence in biologically active molecules.
Another potential route could be the modification of a pre-existing piperidine (B6355638) ring. For instance, the synthesis could start from a suitable 3-substituted piperidine precursor, followed by the introduction of the isobutyl group at the 3-position. The development of new synthetic methodologies for such transformations remains an active area of research.
Significance of Piperidine Scaffolds in Advanced Chemical Research
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast number of FDA-approved drugs. chemrxiv.orgresearchgate.net Its prevalence stems from a combination of favorable properties that it imparts to a molecule.
The six-membered saturated heterocycle of piperidine can exist in a stable chair conformation, providing a three-dimensional framework that can be strategically functionalized. chemrxiv.org This allows for precise orientation of substituents to interact with biological targets. The nitrogen atom in the piperidine ring is typically basic, which can be crucial for aqueous solubility and for forming key interactions with proteins, such as hydrogen bonds. researchgate.netenamine.net
The introduction of substituents onto the piperidine ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pharmacokinetic profile. chemrxiv.orgenamine.net For instance, the isobutyl group in (3-Isobutylpiperidin-3-YL)methanol would increase its lipophilicity, which could influence its ability to cross cell membranes. The hydroxymethyl group, on the other hand, introduces a polar functional group that can participate in hydrogen bonding and serve as a handle for further chemical modifications.
The versatility of the piperidine scaffold has led to its incorporation into a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. researchgate.netgoogle.com The continuous exploration of novel piperidine derivatives is therefore a critical aspect of modern drug discovery programs. acs.org
Overview of Current Academic Research Trajectories Pertaining to 3 Isobutylpiperidin 3 Yl Methanol
Established Synthetic Pathways to this compound and Closely Related Analogues
The synthesis of piperidine rings, the core of this compound, is a cornerstone of heterocyclic chemistry. Established pathways often involve the formation of the piperidine ring followed by or incorporating the introduction of substituents at the 3-position.
Multi-step Synthetic Sequences
Multi-step syntheses are common for constructing substituted piperidines, allowing for precise control over the placement of functional groups. A general approach could involve the initial synthesis of a suitably substituted pyridine (B92270), which is then reduced to the corresponding piperidine. For instance, a common precursor strategy is the hydrogenation of pyridine derivatives. This can be achieved using various metal catalysts under hydrogen pressure. organic-chemistry.org
Another established multi-step approach involves the cyclization of linear precursors. For example, a one-pot synthesis of nitrogen-containing heterocycles can be achieved from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org For a molecule like this compound, a plausible sequence might start with a Michael addition to an α,β-unsaturated ketone, followed by cyclization and subsequent functional group manipulations to install the isobutyl and methanol (B129727) moieties. For instance, the synthesis of aminoethyl-substituted piperidine derivatives has been achieved through a conjugate addition of a phenyl nucleophile to a dihydropyridin-4(1H)-one, followed by a Wittig reaction to introduce a two-carbon chain. nih.gov
A notable example in the synthesis of a related analogue, ((3R,6R)-6-Methylpiperidin-3-yl)methanol, involved a four-step sequence starting from methyl vinyl ketone and diethyl malonate. researchgate.net This highlights a common strategy of building complexity through a series of well-understood reactions.
Asymmetric and Stereoselective Synthesis Approaches
Given the stereocenter at the C3 position of this compound, asymmetric and stereoselective synthesis is of paramount importance for accessing enantiomerically pure forms. Significant progress has been made in the stereoselective synthesis of substituted piperidines.
One approach involves the use of chiral catalysts in cyclization reactions. For example, rhodium-catalyzed C-H insertion reactions have been employed for the functionalization of piperidine derivatives with high diastereoselectivity. nih.gov The choice of catalyst and protecting groups on the piperidine nitrogen can significantly influence the stereochemical outcome.
Radical cyclizations have also been developed to afford 2,4,5-trisubstituted piperidines with good diastereoselectivity. acs.orgacs.org These methods often involve the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters.
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidine derivatives. Two distinct organocatalytic approaches for the synthesis of 2,3,4-trisubstituted piperidines, based on an aza-Michael addition followed by cyclization, have been shown to produce products with high enantiomeric excess. researchgate.net A crystallization-induced dynamic resolution (CIDR) has also been effectively used in the synthesis of a diastereomerically pure piperidine derivative, showcasing a powerful method for controlling stereochemistry. researchgate.net
Development of Novel and Efficient Synthetic Routes
The demand for more sustainable and efficient chemical processes has driven the development of novel synthetic routes to piperidine-containing molecules.
Catalyst Design and Optimization for this compound Synthesis
Catalyst design plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity. For piperidine synthesis, a range of transition metal catalysts have been explored.
Ruthenium complexes, such as [Cp*Ru(NCCH3)3]PF6, have been used for the regio- and stereoselective coupling of propargylic amides and allylic alcohols to generate six-membered cyclic enamides or hemiaminal ethers. rsc.org Iridium complexes have been utilized in the N-heterocyclization of primary amines with diols to furnish a variety of cyclic amines. organic-chemistry.org
Palladium catalysis is also widely employed. For instance, a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization. organic-chemistry.org Gold-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3 + 2] cyclization have provided an efficient route to polyfunctional piperidines. nih.gov
The following table summarizes various catalysts used in the synthesis of piperidine derivatives, which could be adapted for the synthesis of this compound.
| Catalyst | Reaction Type | Application | Reference |
| [CpRu(NCCH3)3]PF6 | Coupling/Condensation | Synthesis of cyclic enamides | rsc.org |
| Rhodium Tetracarboxylates | C-H Insertion | Stereoselective functionalization of piperidines | nih.gov |
| CpIr complexes | N-heterocyclization | Synthesis of cyclic amines from diols | organic-chemistry.org |
| Pd(DMSO)2(TFA)2 | Aerobic Oxidative Cyclization | Synthesis of piperidines from alkenes | organic-chemistry.org |
| Gold(I) complexes | Tandem Cyclization | Synthesis of polyfunctional piperidines | nih.gov |
Application of Green Chemistry Principles in Synthetic Methodologies
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. In the context of piperidine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.
One approach involves the use of water as a solvent, which can prevent racemization in certain stereoselective syntheses. nih.gov The direct use of methanol as a C1 source, as an alternative to formaldehyde (B43269), has been demonstrated for the synthesis of 3,3'-bisindolylmethanes using an iridium catalyst, a strategy that could potentially be adapted for the introduction of the methanol group in the target molecule. nih.gov
The development of catalytic systems that can operate under mild conditions with high atom economy is a key focus. For example, the hydrogenation of pyridines to piperidines can be achieved using heterogeneous catalysts like Rh/C in water. organic-chemistry.org Furthermore, efficient approaches to N-substituted piperidones and piperidines have been developed that present significant advantages over classical methods like the Dieckman condensation. nih.govfigshare.com The use of biocatalysis, such as transaminases, also represents a green and highly selective method for producing chiral amines, which are precursors to substituted piperidines. researchgate.net
High-Throughput and Automated Synthesis Techniques
To accelerate the discovery and optimization of synthetic routes, high-throughput and automated synthesis techniques are being employed. Flow chemistry, in particular, offers several advantages for multi-step synthesis, including improved safety, scalability, and the ability to link multiple reaction steps into a continuous sequence. syrris.jp
Automated synthesis protocols have emerged as a promising approach for rapidly generating libraries of analogues for medicinal chemistry programs. chemrxiv.org While often focused on single-step methodologies, there is growing interest in automated multi-step approaches. Continuous flow chemistry has been successfully used for the multi-step synthesis of complex natural products and can be adapted for the combinatorial synthesis of libraries of compounds in an assembly-line fashion. syrris.jpchemrxiv.org Such techniques could be invaluable for exploring the structure-activity relationships of analogues of this compound by enabling the rapid synthesis of a diverse range of derivatives.
Insufficient Information Available for Detailed Article on this compound Derivatization
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific, published research on the strategic derivatization of the chemical compound this compound to generate the detailed article as requested.
The performed searches for methodologies focusing on the selective functionalization of the hydroxyl moiety, modifications of the piperidine nitrogen, and stereochemical control in the synthesis of derivatives for this specific compound did not yield the requisite detailed findings, research data, or data tables necessary to construct an authoritative and scientifically accurate article adhering to the provided outline.
While general synthetic strategies for related piperidine structures exist, the strict requirement to focus solely on this compound and to include specific research findings and data tables cannot be met due to the lack of available, dedicated studies on this particular molecule's derivatization. Therefore, the creation of the requested content is not possible at this time.
Chemical Reactivity and Mechanistic Investigations of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a secondary amine within a piperidine ring and a primary hydroxymethyl group. This unique arrangement provides two reactive centers, allowing for a diverse range of chemical transformations. Understanding its reactivity is crucial for its application in various synthetic contexts.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For (3-Isobutylpiperidin-3-YL)methanol, the HOMO is likely to be localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the methanol (B129727) group, owing to the presence of lone pairs of electrons. The LUMO, conversely, would be distributed over the antibonding orbitals of the molecule. The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity. nih.gov
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) in different colors. researchgate.netresearchgate.net
In the case of this compound, the MEP map would likely show a region of high electron density (negative potential, typically colored red) around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. researchgate.net The hydrogen atoms of the hydroxyl group and the piperidine ring would exhibit positive potential (colored blue). researchgate.net This analysis helps in understanding the intermolecular interactions the molecule can engage in, such as hydrogen bonding. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. ias.ac.in This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the chemical bonds (covalent, ionic, etc.). gla.ac.ukresearchgate.net
Natural Bond Orbital (NBO) analysis provides a description of the localized bonds and lone pairs of a molecule. researchgate.net It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can explain the stability arising from hyperconjugation and hydrogen bonding. dergipark.org.tr For this compound, NBO analysis could quantify the delocalization of electron density and the strength of intramolecular hydrogen bonds.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov Molecules can exist in various conformations due to the rotation around single bonds. The set of all possible conformations and their corresponding potential energies constitutes the potential energy landscape. mdpi.comresearchgate.net
For this compound, the piperidine ring can adopt chair, boat, and twist-boat conformations. Furthermore, rotations around the C-C bonds of the isobutyl group and the C-C bond connecting it to the piperidine ring, as well as the C-O bond of the methanol group, lead to a complex conformational landscape. Computational methods can be employed to identify the low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and its preferred shape in different environments. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial Isobutyl) | 0.00 |
| Chair (Axial Isobutyl) | 2.5 |
| Twist-Boat | 5.8 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Reaction Mechanism Elucidation through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. nih.gov By mapping the potential energy surface, DFT can identify the lowest energy reaction pathway and determine the activation energy, providing insights into the reaction kinetics.
For this compound, DFT could be used to explore various potential reactions, such as the protonation of the piperidine nitrogen, the dehydration of the methanol group, or its oxidation. The calculations would reveal the step-by-step mechanism of these transformations and the energetic feasibility of each step.
Molecular Dynamics Simulations for Solvent-Solute Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net By simulating the molecule in a box of solvent molecules (e.g., water), MD can provide detailed information about the solvent-solute interactions, the solvation structure, and the influence of the solvent on the solute's conformation and dynamics. academie-sciences.fr
For this compound, MD simulations in an aqueous environment could reveal the hydrogen bonding network between the molecule's hydroxyl and amine groups and the surrounding water molecules. The simulations would also show how the presence of water affects the conformational preferences of the piperidine ring and the isobutyl group. Understanding these interactions is crucial as they can significantly impact the molecule's properties and reactivity in solution.
In Silico Prediction of Structure-Activity Relationships (SAR)
The exploration of Structure-Activity Relationships (SAR) through computational, or in silico, methods is a cornerstone of modern medicinal chemistry, allowing for the rational design and optimization of bioactive molecules. oncodesign-services.comnih.gov For this compound, while specific experimental SAR studies are not publicly documented, a robust predictive analysis can be conceptualized based on established Quantitative Structure-Activity Relationship (QSAR) methodologies, particularly those developed for piperidine-containing compounds. nih.govmdpi.com
The fundamental principle of QSAR is to correlate variations in the chemical structure of a series of compounds with changes in their biological activity using mathematical models. researchgate.netmdpi.com The process for establishing a predictive SAR model for analogues of this compound would involve several key steps. Initially, a dataset of piperidine derivatives with known biological activity against a specific target (e.g., an enzyme or receptor) would be compiled. nih.gov For each of these molecules, including the parent compound this compound, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore features which describe the spatial arrangement of atoms.
3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as molecular shape and volume.
Machine learning algorithms, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are then employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. nih.govresearchgate.netresearchgate.net
For this compound, SAR exploration would focus on modifications at several key positions:
The Piperidine Nitrogen: Altering the substituent on the nitrogen atom would modulate the compound's basicity (pKa), which can be critical for ionic interactions with a biological target. nih.gov
The Isobutyl Group: Modifications to this group (e.g., changing its length, branching, or introducing cyclic features) would directly impact the compound's lipophilicity and steric profile, influencing properties like cell membrane permeability and binding pocket complementarity.
The Methanol Group: This hydroxyl group can act as a hydrogen bond donor and acceptor. Esterification or etherification could probe the importance of this hydrogen bonding capability for biological activity.
An illustrative QSAR analysis might reveal that increased lipophilicity in the C3-substituent, combined with a specific range of pKa for the piperidine nitrogen, leads to optimal target engagement. Such a model, once validated internally and externally, serves as a powerful predictive tool to prioritize the synthesis of novel, potentially more potent analogues, thereby accelerating the lead optimization process. nih.govnih.gov
Computational Prediction of Toxicological Profiles and ADMET Properties
In the early stages of drug discovery, assessing the safety and pharmacokinetic profile of a compound is as crucial as determining its efficacy. nih.gov Computational toxicology and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provide a rapid, cost-effective means to flag potential liabilities for a molecule like this compound before committing to extensive experimental testing. researchgate.netnih.gov
A variety of free and commercial software tools are available for this purpose, including the US EPA's CompTox Chemicals Dashboard, the OECD QSAR Toolbox, and web servers like admetSAR and SwissADME. nih.govtoxnavigation.comepa.gov These platforms utilize extensive databases of experimental data to build QSAR and other predictive models.
For this compound, a typical in silico ADMET and toxicology assessment would generate predictions for a range of critical endpoints.
Toxicological Profile Prediction: The primary goal is to identify potential structural alerts—substructures known to be associated with toxicity. Key predicted endpoints include:
Mutagenicity (Ames Test): Predicts the likelihood of the compound causing DNA mutations.
Carcinogenicity: Assesses the potential to cause cancer, often based on data from rodent studies.
hERG Inhibition: Predicts the risk of blocking the hERG potassium channel, which can lead to cardiotoxicity. mdpi.com
Hepatotoxicity: Flags the potential for drug-induced liver injury.
Skin Sensitization: Predicts the likelihood of causing an allergic skin reaction.
The output from these predictive models is typically a qualitative assessment (e.g., "Positive" or "Negative" for mutagenicity) often accompanied by a confidence score.
ADMET Properties Prediction: This component forecasts how the compound will behave in the body:
Absorption: Key parameters include predicted human intestinal absorption (HIA), cell permeability (e.g., using Caco-2 cell models), and whether the compound is a substrate or inhibitor of P-glycoprotein.
Distribution: Predictions focus on plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov The degree of binding to plasma proteins affects the amount of free drug available to exert its effect, while BBB penetration is critical for CNS-acting drugs.
Metabolism: Computational tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). creative-biolabs.com The models also predict whether the compound is likely to inhibit these enzymes, which is a major cause of drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, some models estimate properties related to renal clearance.
The following tables illustrate the types of data that would be generated in a computational analysis for this compound.
Table 1: Predicted Toxicological Endpoints for this compound
| Toxicological Endpoint | Predicted Outcome | Confidence |
| Ames Mutagenicity | Non-mutagen | High |
| Carcinogenicity | Negative | Moderate |
| hERG Inhibition | Low Risk | High |
| Hepatotoxicity | Low Probability | Moderate |
| Skin Sensitization | Non-sensitizer | High |
This table is for illustrative purposes only. The values are not based on experimental data.
Table 2: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Plasma Protein Binding | ~ 85% |
| Lipinski's Rule of Five | 0 Violations |
This table is for illustrative purposes only. The values are not based on experimental data.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
No published ¹H, ¹³C, or 2D NMR spectroscopic data for (3-Isobutylpiperidin-3-YL)methanol could be located. This type of detailed structural analysis is typically found in primary scientific literature, often as part of a compound's initial synthesis and characterization, but no such publication was identified.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Specific high-resolution mass spectrometry data and analysis of the fragmentation pathways for this compound are not available in the public domain. While the compound's exact mass can be calculated from its formula, experimental HRMS data to confirm its elemental composition and studies on its fragmentation patterns under mass spectrometric conditions have not been published.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence in the Cambridge Structural Database (CSD) or other public databases of a solved single-crystal X-ray structure for this compound. This indicates that its precise three-dimensional atomic arrangement in the solid state has not been determined or made publicly available.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
No publicly accessible experimental Fourier-Transform Infrared (FTIR) or Raman spectra for this compound are available. Such spectra would provide confirmation of its functional groups (e.g., O-H, N-H, C-H stretches), but this information has not been deposited in public spectral libraries or included in scientific papers.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination
The molecule this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring. However, no published methods detailing its chiral separation via chromatography or the determination of its enantiomeric excess using spectroscopic techniques were found.
Medicinal Chemistry and Biological Activity Research
Exploration of Pharmacological Targets and Elucidation of Mechanisms of Action
The versatility of the piperidine (B6355638) ring allows for its interaction with a wide array of biological targets, leading to diverse pharmacological effects. Research has focused on several key areas, including enzyme inhibition, receptor modulation, and antimicrobial activities.
Piperidine derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease.
Histone Demethylases: Histone demethylases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1), are crucial in regulating gene expression and are considered promising targets for cancer therapy. nih.govnih.gov While no specific studies on (3-Isobutylpiperidin-3-YL)methanol were identified, research on other piperidine-containing molecules has demonstrated their potential as histone demethylase inhibitors. For instance, a novel LSD1 inhibitor, CBB3001, showed potent activity and selectivity in inhibiting the growth of certain cancer cells. nih.gov The development of inhibitors for Jumonji domain-containing (JMJD) histone demethylases is also an active area of research, with some compounds showing selectivity for specific JMJD family members. sigmaaldrich.com The ability to engineer histone demethylases with expanded active sites allows for the development of highly selective inhibitors, providing a powerful tool for studying their biological roles. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. A series of novel hydrazone derivatives containing a piperidine ring were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Several of these compounds exhibited potent inhibition of both AChE and BChE, with some derivatives showing greater efficacy than the standard drug, donepezil. nih.gov Similarly, benzimidazole-based pyrrole/piperidine hybrids have been developed as potential anti-Alzheimer's agents, demonstrating varied but significant inhibitory activities against AChE and BuChE. mdpi.comresearchgate.net
α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes. A series of dihydrofuro[3,2-b]piperidine derivatives, synthesized from D- and L-arabinose, have shown potent α-glucosidase inhibitory activity. mdpi.com Notably, compounds with specific substitutions, such as a 2,6-dichloro-4-hydroxylbenzyl group, exhibited significantly stronger potency than the commercial drug acarbose. mdpi.com
Other Enzymes: Piperidine derivatives have also been explored as inhibitors of other enzymes. For example, a study on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis identified potent compounds with improved pharmacokinetic properties, suggesting a new strategy for tuberculosis treatment. ambeed.comnih.gov Additionally, piperidine-based compounds have been designed as inhibitors of human heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov
Piperidine derivatives are prominent as ligands for various receptors, particularly G protein-coupled receptors (GPCRs).
GPR40 Modulators: G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes mellitus. acs.orgnih.govresearchgate.net The activation of GPR40 by agonists stimulates insulin (B600854) secretion in a glucose-dependent manner. acs.orgacs.org Research has led to the discovery of potent and orally bioavailable GPR40 full agonists based on a carbamoylphenyl piperidine moiety. acs.org Starting from an initial lead, structural modifications, such as replacing a central aryl ring with a piperidine ring, led to compounds with improved potency. acs.org Further optimization focusing on the linker between the piperidine and a hydrophobic group resulted in the identification of highly potent GPR40 agonists. acs.org Spiropiperidine derivatives have also been identified as potent GPR40 agonists with favorable pharmacokinetic profiles. acs.org
Histamine (B1213489) H3 and Sigma-1 Receptors: Piperidine and piperazine (B1678402) derivatives have been investigated as antagonists for the histamine H3 and sigma-1 receptors, which are involved in various central nervous system functions. nih.gov The piperidine ring was found to be a crucial structural element for achieving high affinity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov
The emergence of antibiotic resistance has driven the search for new antimicrobial agents, and piperidine derivatives have shown promise in this area. academicjournals.org
Antibacterial and Antifungal Activity: Several studies have evaluated the antimicrobial properties of newly synthesized piperidine derivatives. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have demonstrated significant activity against various bacterial and fungal pathogens affecting tomato plants. nih.gov Another study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives showed that some compounds inhibited the growth of Staphylococcus aureus and Candida albicans with notable minimum inhibitory concentrations (MICs). tandfonline.com The synthesis of new piperidine derivatives and their evaluation against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) have also been reported, with some compounds showing activity comparable to the standard drug chloramphenicol. researchgate.net
Biofilm Formation Inhibition: Bacterial biofilms are a significant challenge in medicine due to their inherent resistance to antibiotics. nih.gov Research into biofilm inhibition has explored various strategies, including the use of natural and synthetic compounds. While specific studies on this compound are lacking, the general class of piperidine derivatives is being investigated for such properties. For example, oxylipins, some of which are structurally related to fatty acids that can contain cyclic moieties, have been shown to inhibit biofilm formation in Staphylococcus epidermidis. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
The biological evaluation of piperidine derivatives involves a combination of in vitro and in vivo assays to determine their efficacy and pharmacological properties.
In Vitro Evaluation: Standard in vitro methods are employed to assess the biological activity of these compounds. For enzyme inhibition studies, IC50 values are determined using spectrophotometric or other relevant assays. nih.govmdpi.commdpi.com For example, the cholinesterase inhibitory activity of piperidine-containing hydrazone derivatives was evaluated using spectroscopic techniques. nih.gov Antimicrobial activity is typically assessed using methods like the disc diffusion method to measure zones of inhibition and microdilution methods to determine the Minimum Inhibitory Concentration (MIC). tandfonline.comresearchgate.net Cell-based assays are also crucial, for instance, to evaluate the cytotoxicity of anticancer compounds on various cancer cell lines. nih.govnih.gov
In Vivo Evaluation: Promising compounds identified from in vitro screening are further evaluated in animal models. For instance, the anti-ulcer activity of novel dihydropyrimidinone-piperidine hybrids was assessed in an ethanol-induced ulcer model in rats. nih.gov The antithrombotic activity of piperidine[2,3-b]piperazine derivatives has also been studied in vivo. researchgate.net For potential drug candidates, pharmacokinetic parameters are determined in animal models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are crucial for optimizing lead compounds.
For antimicrobial piperidine derivatives, SAR studies have revealed that the nature and position of substituents on the piperidine ring and any associated aromatic rings significantly impact activity. nih.gov For example, in a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substitutions on the benzhydryl and sulfonamide rings were found to influence the antibacterial activity. nih.gov
In the context of α-glucosidase inhibitors, SAR studies of dihydrofuro[3,2-b]piperidine derivatives demonstrated that the stereochemistry of the piperidine ring and the nature of the N-substituent are critical for potent inhibition. mdpi.com Specifically, compounds with an L-arabino configuration and certain N-benzyl substitutions showed superior activity. mdpi.com
The following table summarizes the inhibitory activities of selected piperidine derivatives against various targets, illustrating the impact of structural modifications.
| Compound/Derivative Class | Target Enzyme/Receptor | Key Structural Features | IC50/Activity | Reference |
| Hydrazone derivative N6 | Butyrylcholinesterase (BChE) | Piperidine ring with hydrazone linkage | 13.505 µM | nih.gov |
| Hydrazone derivative N7 | Acetylcholinesterase (AChE) | Piperidine ring with hydrazone linkage | 14.124 µM | nih.gov |
| Benzimidazole-pyrrole/piperidine analog 10 | Acetylcholinesterase (AChE) | Benzimidazole-pyrrole/piperidine hybrid | Potent inhibitor | mdpi.com |
| Dihydrofuro[3,2-b]piperidine derivative 32 | α-Glucosidase | L-arabino configuration, N-substituted 2,6-dichloro-4-hydroxylbenzyl group | 0.07 µM | mdpi.com |
| Dihydrofuro[3,2-b]piperidine derivative 28 | α-Glucosidase | L-arabino configuration, N-substituted 3-chloro-4-hydroxylbenzyl group | 0.5 µM | mdpi.com |
| N-benzenesulfonylpiperidine derivative 39 | Factor Xa | Substituted benzenesulfonyl group | 13 nM | nih.gov |
Prodrug Design and Targeted Delivery System Strategies
To overcome challenges such as poor solubility, low bioavailability, or lack of target specificity, prodrug and targeted delivery strategies are employed for piperidine-containing compounds. ijpcbs.comjiwaji.edu
Prodrug Design: The prodrug approach involves chemically modifying a drug to an inactive form that, upon administration, is converted to the active parent drug through enzymatic or chemical processes in the body. ijpcbs.com This strategy has been applied to piperidine derivatives to enhance their oral activity. For example, N-benzenesulfonylpiperidine derivatives have been developed as orally active factor Xa inhibitors using a prodrug approach where hydrophilic groups were masked to improve oral absorption. nih.gov Prodrugs of piperazine and substituted piperidine antiviral agents have also been designed to improve their therapeutic potential for treating HIV infection. google.com
Targeted Delivery Systems: Advanced drug delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing side effects. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins. rsc.org While specific applications for this compound are not documented, the integration of piperidine-containing molecules into such targeted delivery platforms is an active area of research. These systems, termed proteolysis-targeting drug delivery systems (ProDDS), can improve the in vivo performance of protein degraders by optimizing their pharmacokinetic and pharmacodynamic profiles. rsc.org
Integration into Drug Discovery and Development Pipelines (Lead Identification and Optimization)
Information regarding the direct application of this compound as a lead compound or its progression through lead optimization stages is not available in the public domain. The process of lead identification typically involves screening a compound against biological targets to identify initial "hits." These hits are then chemically modified in the lead optimization phase to improve their potency, selectivity, and pharmacokinetic properties.
While general principles of lead optimization for piperidine-containing molecules are well-documented, the specific application of these principles to this compound, including any resulting data, has not been published. Therefore, no data tables or detailed research findings can be presented.
Toxicological Research and Environmental Fate Studies
Mechanistic Investigations of In Vitro and In Vivo Cellular Toxicity
This area of research aims to understand how a compound interacts with living cells. In vitro studies utilize cultured cell lines, such as human kidney (HEK293) or liver (Huh7) cells, to determine a substance's cytotoxic potential. nih.govnih.gov Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are employed to measure cell viability and determine the concentration at which the compound becomes toxic (IC50 value). nih.govmdpi.com
In vivo studies, conducted in animal models, provide insights into a compound's effects on a whole organism. nih.gov These studies are essential for observing systemic toxicity and potential impacts on specific organs. nih.gov For instance, research on methanol (B129727) has shown that its toxicity stems from its metabolic conversion to formaldehyde (B43269) and formic acid, which can lead to severe metabolic acidosis and damage to the central nervous system and other organs. mdpi.com
Ecotoxicological Impact Assessment in Aquatic and Terrestrial Systems
Ecotoxicology evaluates the effects of chemical compounds on ecosystems. This includes assessing the impact on aquatic life (e.g., fish, invertebrates, algae) and terrestrial organisms (e.g., soil microbes, plants, earthworms). Standardized tests are used to determine acute and chronic toxicity to representative species from different trophic levels. The goal is to understand how a substance might disrupt natural populations, communities, and ecosystem functions.
Environmental Degradation and Persistence Pathways
This section focuses on how long a chemical compound remains in the environment and the processes by which it breaks down. A substance that degrades readily is considered less of a persistent threat. methanol.org
Biodegradation Kinetics and Microbial Pathways
Biodegradation is the breakdown of organic matter by microorganisms. Studies in this area investigate the rate (kinetics) at which a compound is degraded by microbial communities in soil and water. methanol.orgrsc.org Factors such as temperature and the presence of other substances can significantly influence biodegradation rates. rsc.org Methanol, for example, is known to biodegrade rapidly in both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, making it non-persistent in soil and water. methanol.org
Photodegradation and Hydrolysis in Environmental Matrices
Besides biodegradation, chemical compounds can be broken down by other environmental processes. Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rates of these processes are crucial for determining a compound's environmental persistence.
Bioaccumulation Potential and Environmental Mobility Studies
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment and accumulates at a concentration higher than that in the surrounding medium. This is a significant concern for persistent, fat-soluble compounds that can move up the food chain.
Environmental mobility studies assess how a chemical moves through different environmental compartments, such as soil, water, and air. This is influenced by properties like water solubility, vapor pressure, and its tendency to adsorb to soil particles. For example, methanol's high vapor pressure suggests that in the event of a soil spill, soil vapor extraction could be an effective remediation technique. methanol.org
Future Research Directions, Unresolved Challenges, and Emerging Applications
Development of Ultra-Efficient and Enantioselective Synthetic Processes
A significant hurdle in the development of chiral piperidine-based drugs is the synthesis of enantiomerically pure compounds. nih.govscirea.org Traditional methods often rely on lengthy synthetic routes or chiral resolution techniques, such as chiral high-performance liquid chromatography (HPLC), which can be inefficient and costly for large-scale production. nih.gov
Recent advancements have focused on catalytic enantioselective methods to produce 3-substituted piperidines with high yields and excellent enantioselectivity. acs.orgnih.gov One promising approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative to create 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidine (B6355638). acs.orgnih.govorganic-chemistry.org Another innovative strategy is the catalytic enantioselective bromocyclization of olefinic amides, which can be transformed into 3-substituted piperidines. rsc.org These methods offer the potential for more direct and efficient access to chiral building blocks like (3-Isobutylpiperidin-3-YL)methanol.
Future research will likely focus on refining these catalytic systems to improve their efficiency, broaden their substrate scope, and reduce the cost of catalysts, which can sometimes involve expensive heavy metals like rhodium. scirea.org The development of novel catalysts and the optimization of reaction conditions will be crucial for making the synthesis of these compounds more practical for industrial applications. scirea.org
Identification of Novel Biological Targets and Niche Therapeutic Applications
The 3-substituted piperidine motif is a versatile pharmacophore found in drugs targeting a wide array of biological systems. nih.govrsc.org For instance, derivatives of this class have shown activity as dopaminergic drugs like Preclamol and as inhibitors of enzymes such as cathepsin K, which is implicated in osteoporosis. rsc.orgnih.gov The structural diversity of piperidine derivatives allows them to interact with various receptors, enzymes, and ion channels. clinmedkaz.org
For this compound specifically, future research should be directed towards broad biological screening to identify its potential therapeutic targets. Given the structural similarities to other bioactive piperidines, it could exhibit activity in the central nervous system, or as an anti-cancer, anti-arrhythmic, or antimicrobial agent. clinmedkaz.org Furthermore, studies have shown that some piperidine derivatives possess antioxidant properties, suggesting another potential avenue for investigation. nih.gov Identifying the specific biological pathways and molecular targets of this compound will be key to unlocking its therapeutic potential and defining its niche applications.
Leveraging Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can significantly accelerate the identification of new drug candidates and the optimization of their properties. nih.gov For piperidine derivatives, AI and ML algorithms can be trained on large datasets of known compounds and their biological activities to predict the potential targets and pharmacological profiles of novel molecules like this compound. clinmedkaz.orgnih.gov
Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be employed to forecast the likely protein targets and the spectrum of biological activities for new chemical entities. clinmedkaz.org Moreover, AI can aid in the design of more efficient synthetic routes and predict key drug-like properties such as solubility, bioavailability, and toxicity, thereby reducing the time and cost associated with preclinical development. nih.gov The collaboration between computational scientists and medicinal chemists will be essential to fully harness the power of AI in the development of piperidine-based therapeutics. nih.gov
Advancements in Sustainable Synthesis and Green Chemical Engineering
The pharmaceutical industry is increasingly focusing on the development of environmentally friendly and sustainable manufacturing processes. rsc.orgnih.gov The synthesis of piperidines, like many other chemical processes, can involve the use of hazardous reagents and solvents. scirea.org Green chemistry principles aim to minimize waste, reduce the use of toxic substances, and improve energy efficiency. nih.gov
Recent research has explored greener alternatives for piperidine synthesis. One approach involves the one-pot synthesis of piperidine from bio-renewable tetrahydrofurfurylamine, offering a more sustainable route compared to traditional methods that rely on fossil fuel-based pyridine. rsc.org Other green strategies include the use of water as a solvent and the development of catalytic reactions that proceed under milder conditions. nih.govajchem-a.com For the production of this compound, future efforts should focus on incorporating these green chemistry principles to develop a manufacturing process that is not only economically viable but also environmentally responsible.
Overcoming Challenges in Large-Scale Production and Translational Research
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. researchgate.net For chiral compounds like this compound, maintaining high enantiomeric purity on a larger scale is a significant hurdle. scirea.org The cost and availability of starting materials and catalysts also become critical factors. scirea.org
Translational research, which bridges the gap between basic science and clinical application, requires a robust and scalable synthetic process to provide sufficient quantities of the drug candidate for preclinical and clinical studies. The development of a convenient large-scale chiral synthesis for protected 2-substituted 4-oxo-piperidine derivatives demonstrates a successful approach to this challenge. researchgate.net Overcoming these scale-up and translational hurdles will be essential for the successful development of this compound or any of its promising analogs into a marketable therapeutic agent.
Q & A
Q. What are the most efficient synthetic routes for (3-isobutylpiperidin-3-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with sodium borohydride (NaBH₄) in methanol/ethanol as a common reducing agent. For example, analogous piperidinylmethanol derivatives are prepared by reacting halogenated precursors with NaBH₄ under mild conditions (room temperature, 12–24 hours) . Yield optimization requires strict control of solvent purity, stoichiometry, and inert atmospheres to minimize side reactions. Chromatographic purification (e.g., silica gel column) is typically employed post-reduction .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperidine ring conformation and the isobutyl/methanol substituents. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹). For stereochemical analysis, X-ray crystallography or chiral HPLC may be required if enantiomers are present .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While GHS data for this specific compound may be limited, structurally similar piperidinyl derivatives are classified as acute toxicity (Category 4) and skin/eye irritants (Category 2) . Use gloves, goggles, and fume hoods during synthesis. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical advice. Store under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for piperidinylmethanol derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from differences in assay conditions (pH, temperature) or compound purity . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference with structurally characterized analogs (e.g., (6-fluoro-5-methylpyridin-3-yl)methanol) to isolate substituent-specific effects .
Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., GSK-3β or inflammatory enzymes). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Employ Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). For enantioselective synthesis, use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Monitor progress via HPLC with chiral columns and optimize for >95% enantiomeric excess (ee) .
Q. What are the key differences in physicochemical properties between this compound and its fluorinated analogs?
- Methodological Answer : Fluorination at the piperidine ring (e.g., as in (3,3-difluoropyrrolidin-1-yl)methanone) increases lipophilicity (logP) and metabolic stability. Compare solubility (shake-flask method), pKa (potentiometric titration), and membrane permeability (PAMPA assay) to quantify structure-property relationships .
Key Research Challenges
- Stereochemical Control : Enantioselective synthesis remains underdeveloped for this scaffold.
- Bioactivity Reproducibility : Standardized assay protocols are needed to mitigate variability.
- Safety Profiling : Limited toxicological data necessitate precautionary handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
